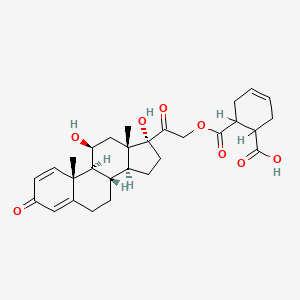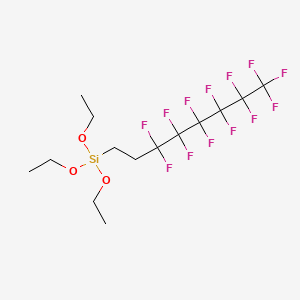
L-365260
Vue d'ensemble
Description
L-365260 is a selective and potent non-peptide antagonist of the brain cholecystokinin receptor (CCK-B) and gastrin receptor. It has been widely studied for its potential therapeutic applications, particularly in enhancing morphine analgesia and preventing morphine tolerance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-365260 is synthesized through a series of chemical reactions involving the formation of a benzodiazepine core. The synthesis typically starts with the preparation of N-[(3R)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-N’-(3-methylphenyl)-urea. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in solid form and stored under desiccated conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
L-365260 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced analogs of this compound .
Applications De Recherche Scientifique
L-365260 has been extensively studied for its applications in various fields:
Mécanisme D'action
L-365260 exerts its effects by selectively binding to and antagonizing the cholecystokinin receptor (CCK-B) and gastrin receptor. This interaction occurs in a stereoselective and competitive manner, inhibiting the normal function of these receptors. The compound enhances morphine analgesia by preventing the development of morphine tolerance, likely through its action on the central nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
YM-022: Another potent and selective CCK-B receptor antagonist.
RP-73870: Known for its high affinity for CCK-B receptors.
Spiroglumide: A non-peptide antagonist of the CCK-B receptor.
Itriglumide: Exhibits similar properties to L-365260 in terms of receptor selectivity.
Uniqueness of this compound
This compound stands out due to its high selectivity and potency as a CCK-B receptor antagonist. Its ability to enhance morphine analgesia and prevent morphine tolerance makes it a unique and valuable compound in both research and therapeutic contexts .
Propriétés
Formule moléculaire |
C24H22N4O2 |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C24H22N4O2/c1-16-9-8-12-18(15-16)25-24(30)27-22-23(29)28(2)20-14-7-6-13-19(20)21(26-22)17-10-4-3-5-11-17/h3-15,22H,1-2H3,(H2,25,27,30) |
Clé InChI |
KDFQABSFVYLGPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C |
Synonymes |
L 365,260 L 365260 L 365346 L-365260 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![10-[(2,4-Dimethoxyphenyl)methylidene]-9-anthracenone](/img/structure/B1198725.png)








